molecular formula C44H56O7 B1213437 Fluorescein dilaurate CAS No. 7308-90-9

Fluorescein dilaurate

Cat. No.: B1213437
CAS No.: 7308-90-9
M. Wt: 696.9 g/mol
InChI Key: MYTRGBGGRICZGN-UHFFFAOYSA-N
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Description

Fluorescein dilaurate: is an organic compound known for its fluorescent properties. It is a derivative of fluorescein, where two lauric acid molecules are esterified to the hydroxyl groups of fluorescein. This compound appears as a yellow to orange solid and is soluble in organic solvents but has low solubility in water . It is widely used in various scientific fields due to its excellent fluorescent characteristics.

Mechanism of Action

Target of Action

Fluorescein dilaurate is primarily targeted towards esterases and lipases . These enzymes play a crucial role in the hydrolysis of esters into an acid and alcohol. In the context of this compound, these enzymes cleave the ester bonds, releasing fluorescein.

Mode of Action

This compound acts as a fluorogenic substrate for esterases and lipases . When these enzymes encounter this compound, they cleave the ester bonds in the compound. This cleavage releases fluorescein, which is a highly fluorescent compound . The fluorescence of this compound can then be detected and measured, providing a quantitative readout of enzyme activity.

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the enzymatic hydrolysis of esters. This process is catalyzed by esterases and lipases, which cleave the ester bonds in this compound, releasing fluorescein . The fluorescein then fluoresces, providing a visual and quantitative measure of the enzymatic activity.

Pharmacokinetics

The pharmacokinetics of fluorescein, a component of this compound, have been studied. For intravenously administered fluorescein, the mean maximum concentration (Cmax) was found to be 10.9 micrograms/ml with a mean elimination half-life of 286 minutes . For orally administered fluorescein sodium, the mean Cmax was 3.5 micrograms/ml with a time to reach maximum concentration (tmax) of 120 minutes and a half-life of 267 minutes . The bioavailability of fluorescein by oral administration was found to be 99% . Fluorescein from this compound showed a 56% bioavailability under the conditions of the test with a cmax of 18 micrograms/ml, a tmax of 270 minutes, and a half-life of 246 minutes .

Result of Action

The primary result of the action of this compound is the release of fluorescein upon enzymatic cleavage . This fluorescein can then be detected due to its strong fluorescence . This provides a powerful tool for the quantitative measurement of esterase and lipase activity.

Action Environment

The action of this compound, like many biochemical reactions, can be influenced by environmental factors. It’s important to note that the fluorescence of fluorescein can be influenced by the pH of the environment . In a more alkaline medium, such as the aqueous humor, fluorescein appears bright green .

Biochemical Analysis

Biochemical Properties

Fluorescein dilaurate plays a crucial role in biochemical reactions as a substrate for esterases and lipases. These enzymes hydrolyze this compound, releasing fluorescein and lauric acid. The interaction with esterases and lipases is specific and results in a measurable fluorescence signal, which can be quantified to assess enzyme activity . The hydrolysis of this compound by cholesterol ester hydrolase is particularly significant in the pancreolauryl test, where it serves as an indicator of pancreatic exocrine function .

Cellular Effects

This compound influences various cellular processes by acting as a substrate for enzymes involved in lipid metabolism. In cells, the hydrolysis of this compound by esterases and lipases can affect lipid signaling pathways and cellular metabolism. The released fluorescein can be used to visualize and quantify enzyme activity within cells, providing insights into cellular function and health . Additionally, this compound’s role in diagnostic tests helps in understanding the impact of enzyme deficiencies on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by specific enzymes such as cholesterol ester hydrolase and lipase. Upon hydrolysis, this compound releases fluorescein and lauric acid. Fluorescein, being a fluorescent molecule, can be detected and quantified, providing a measure of enzyme activity. This process is crucial in diagnostic tests like the pancreolauryl test, where the hydrolysis of this compound indicates the presence and activity of pancreatic enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard storage conditions, but its hydrolysis rate can vary depending on the presence and activity of specific enzymes. Long-term studies have shown that this compound remains effective as a diagnostic tool for assessing enzyme activity over extended periods . The stability of this compound in different experimental conditions should be monitored to ensure accurate results .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound is effectively hydrolyzed by pancreatic enzymes, providing a clear measure of enzyme activity. At higher doses, there may be threshold effects where the enzyme activity plateaus, and excessive this compound can lead to toxic or adverse effects . It is essential to optimize the dosage to balance sensitivity and specificity in diagnostic tests .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It is hydrolyzed by cholesterol ester hydrolase and lipase, releasing fluorescein and lauric acid. These metabolic products can further participate in cellular processes, with fluorescein being used as a fluorescent marker and lauric acid entering lipid metabolic pathways . The interaction with these enzymes highlights the role of this compound in studying lipid metabolism and enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interaction with specific enzymes and transporters. After hydrolysis, fluorescein is absorbed by the intestine, conjugated in the liver, and excreted in the urine . This transport and distribution mechanism is crucial for its use in diagnostic tests, as it ensures that the released fluorescein can be accurately measured to assess enzyme activity .

Subcellular Localization

The subcellular localization of this compound and its hydrolysis products is essential for understanding its activity and function. This compound is primarily localized to lipid-rich compartments where it interacts with esterases and lipases. The released fluorescein can then be detected in various subcellular compartments, providing insights into enzyme activity and cellular health . This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Fluorescein dilaurate is synthesized through the esterification of fluorescein with lauric acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: : In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: : Fluorescein dilaurate primarily undergoes hydrolysis reactions, where the ester bonds are cleaved to yield fluorescein and lauric acid. This reaction is catalyzed by esterases and lipases, making it a useful substrate in enzymatic assays .

Common Reagents and Conditions

    Hydrolysis: Catalyzed by esterases or lipases, typically in a buffered aqueous solution.

    Esterification: Involves lauric acid, dehydrating agents like DCC, and organic solvents such as dichloromethane.

Major Products

    Hydrolysis: Fluorescein and lauric acid.

    Esterification: this compound.

Scientific Research Applications

Fluorescein dilaurate is extensively used in various scientific research applications due to its fluorescent properties:

Comparison with Similar Compounds

Similar Compounds

    Fluorescein diacetate: Another ester derivative of fluorescein, used similarly in enzymatic assays.

    Fluorescein dibutyrate: Used in similar applications but with different ester chains, affecting its solubility and reactivity.

Uniqueness: : Fluorescein dilaurate is unique due to its specific ester chains (lauric acid), which influence its solubility and interaction with enzymes. This makes it particularly suitable for certain enzymatic assays where other derivatives might not perform as effectively .

Properties

IUPAC Name

(6'-dodecanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56O7/c1-3-5-7-9-11-13-15-17-19-25-41(45)48-33-27-29-37-39(31-33)50-40-32-34(49-42(46)26-20-18-16-14-12-10-8-6-4-2)28-30-38(40)44(37)36-24-22-21-23-35(36)43(47)51-44/h21-24,27-32H,3-20,25-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTRGBGGRICZGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCCCCCC)C5=CC=CC=C5C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223348
Record name Fluorescein dilaurate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7308-90-9
Record name 1,1′-(3-Oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-3′,6′-diyl) didodecanoate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluorescein dilaurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007308909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescein dilaurate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',6'-bis[(1-oxododecyl)oxy]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Source European Chemicals Agency (ECHA)
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Record name FLUORESCEIN DILAURATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does fluorescein dilaurate work as a diagnostic tool?

A1: this compound itself doesn't have a therapeutic target. Instead, it acts as a substrate for pancreatic cholesterol ester hydrolase (also known as pancreatic esterase). [] When ingested, this enzyme, if present in sufficient quantities, cleaves the this compound molecule, releasing fluorescein. [] This liberated fluorescein is then absorbed from the gut and excreted in the urine, where it can be measured. []

Q2: What do low levels of urinary fluorescein indicate?

A2: Low levels of urinary fluorescein after this compound ingestion indicate insufficient pancreatic cholesterol ester hydrolase activity. [, ] This enzyme is crucial for fat digestion, and its deficiency signifies exocrine pancreatic insufficiency.

Q3: Is the this compound test suitable for monitoring the effectiveness of pancreatic enzyme replacement therapy (PERT)?

A3: Unfortunately, no. Studies have shown that commercially available PERTs do not significantly increase urinary fluorescein excretion during the test. [] This suggests that the supplemental enzymes lack sufficient cholesterol ester hydrolase activity to impact the test results.

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not explicitly state the molecular formula or weight of this compound. For precise information, it's recommended to consult chemical databases or the compound's manufacturer.

Q5: How stable is this compound under various conditions?

A5: The provided abstracts primarily focus on the diagnostic application of this compound and don't delve into its stability under various conditions. Specific stability data would require further research and analysis.

Q6: Does this compound have any catalytic properties?

A6: this compound itself is not known to possess catalytic properties. Its utility stems from its role as a substrate for the enzymatic activity of pancreatic cholesterol ester hydrolase.

Q7: Have there been any computational studies on this compound?

A7: The provided abstracts do not mention any computational studies on this compound. Given its relatively straightforward application as an enzymatic substrate, sophisticated computational modeling might not be a primary research focus for this compound.

Q8: How is fluorescein absorbed and excreted after the cleavage of this compound?

A10: Following the enzymatic cleavage of this compound, the released fluorescein undergoes intestinal absorption. [] It's then subject to hepatic extraction and enters enterohepatic circulation through the bile. [] While fluorescein concentrations might be higher in bile, it's primarily cleared through urinary excretion within 24 hours. []

Q9: Does urine flow rate affect fluorescein excretion during the test?

A11: Yes, adequate urine flow is crucial for accurate test results. Fluorescein excretion shows a direct relationship with urine volume – higher urine flow leads to increased fluorescein excretion. [] Maintaining consistent hydration during the test is essential for reliable interpretation.

Q10: Can the this compound test be used in infants and children?

A13: Yes, with modifications. The test has been adapted for use in infants and children by reducing the dosage and volume of liquid administered. [, , ] Specific adaptations, like using spot urine samples and adjusting the fluorescein-to-mannitol ratio, have been explored to simplify the procedure in younger populations. [, ]

Q11: Are there any known toxicological concerns regarding this compound?

A11: The provided research focuses on the diagnostic application of this compound and does not extensively cover its toxicological profile. While generally considered safe for its intended use, more comprehensive toxicological studies might be needed to fully assess potential long-term effects.

Q12: What are some alternative tests for assessing pancreatic function?

A12: Several alternative tests exist, including:

  • Secretin-cholecystokinin test: This involves directly stimulating the pancreas with hormones and analyzing pancreatic secretions. []
  • 13C-mixed triglyceride breath test: Assesses fat absorption, which can be impaired in pancreatic insufficiency. []

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